15-Acetyldeoxynivalenol

Descripción

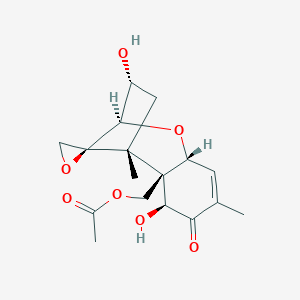

Structure

3D Structure

Propiedades

IUPAC Name |

[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGRYIRJIFKTAN-HTJQZXIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891851 | |

| Record name | 15-Acetyldeoxynivalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88337-96-6 | |

| Record name | 15-Acetyldeoxynivalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88337-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Acetyldeoxynivalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088337966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Acetyldeoxynivalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88337-96-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYNIVALENOL 15-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0430X4R3Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Fungal Production of 15 Acetyldeoxynivalenol

Biosynthetic Pathways and Enzymes

The biosynthesis of 15-acetyldeoxynivalenol (15-ADON), a type B trichothecene (B1219388) mycotoxin, is a complex process involving a series of enzymatic reactions. This process begins with the cyclization of farnesyl pyrophosphate to form the initial trichothecene precursor, isotrichodermol (ITDmol). Following the formation of ITDmol, a cascade of enzymatic modifications, including acetylation and hydroxylation, leads to the production of 15-ADON.

Acetylation plays a pivotal role in the biosynthesis of trichothecenes. The enzyme trichothecene 3-O-acetyltransferase, encoded by the Tri101 gene, is responsible for the O-acetylation of the trichothecene ring at the C-3 position. This acetylation is a crucial self-protection mechanism for the producing fungus, as it reduces the toxicity of the trichothecene intermediates.

Specifically, in the pathway leading to 15-ADON, the intermediate 15-deacetylcalonectrin (B12750041) (15-deCAL) is acetylated at the C-15 position by the enzyme encoded by the Tri3 gene, trichothecene 15-O-acetyltransferase, to form calonectrin (CAL). Subsequent enzymatic steps then lead to the formation of 3,15-diacetyldeoxynivalenol (B1211994) (3,15-diADON). The final step in the formation of 15-ADON involves the deacetylation of 3,15-diADON at the C-3 position, a reaction catalyzed by the enzyme encoded by the TRI8 gene. The differential activity of the Tri8 enzyme is a key determinant of whether a Fusarium strain produces 3-ADON or 15-ADON.

The biosynthesis of 15-ADON is regulated by a cluster of genes known as the trichothecene (TRI) gene cluster. This cluster contains genes encoding the enzymes directly involved in the biosynthetic pathway, as well as regulatory genes that control the expression of the pathway genes.

Key regulatory genes within this cluster include TRI6 and TRI10. TRI6 encodes a transcription factor that is essential for the expression of most of the other TRI genes. TRI10 also plays a regulatory role, though its exact mechanism is less understood. The expression of these TRI genes is influenced by various environmental and nutritional factors, such as pH and nitrogen availability. For instance, studies have shown that introducing a heterologous TRI6 gene into Fusarium graminearum can significantly increase the production of 15-ADON.

The core of the TRI gene cluster includes genes such as TRI5, which encodes trichodiene (B1200196) synthase, the enzyme catalyzing the first committed step in trichothecene biosynthesis. Other important genes in the cluster include TRI4, TRI11, and TRI3, which encode enzymes responsible for various oxygenation and acetylation steps in the pathway. In 15-ADON producing strains, the TRI8 gene is functional, while in some other chemotypes, variations in genes like TRI7 and TRI13 can be observed.

Fungal Chemotypes and Geographical Distribution

Fusarium graminearum, the primary producer of 15-ADON, exhibits different chemotypes based on the specific type of trichothecene mycotoxin it produces. The two most prominent chemotypes are the 15-ADON and 3-acetyldeoxynivalenol (B190510) (3-ADON) producers.

The differentiation between 15-ADON and 3-ADON producing strains of F. graminearum is primarily determined by sequence variations in the TRI8 gene. The Tri8 enzyme in 15-ADON chemotypes selectively removes the acetyl group from the C-3 position of the precursor 3,15-diacetyldeoxynivalenol. In contrast, the Tri8 enzyme in 3-ADON chemotypes deacetylates the C-15 position of the same precursor. While all F. graminearum strains have the genetic capacity to produce deoxynivalenol (B1670258) (DON), 3-ADON, and 15-ADON, the relative amounts of the acetylated derivatives they produce define their chemotype.

Some studies have indicated that 3-ADON isolates may be more aggressive and produce higher levels of DON in infected grains compared to 15-ADON isolates. However, other research suggests no significant difference in aggressiveness between the two chemotypes.

The geographical distribution of F. graminearum chemotypes shows distinct regional patterns. The 15-ADON chemotype is predominantly found in North America, including Canada and the United States. In Europe, the 15-ADON genotype is the most common, particularly in southern and western regions. For instance, in Italy, the 15-ADON genotype is prevalent in areas with cooler winter climates. Similarly, in England and Wales, a high prevalence of 15-ADON producers has been observed. In contrast, the 3-ADON chemotype is more common in northern Europe and parts of Asia.

A study of F. graminearum isolates from southwestern Russia and the Russian Far East revealed that the 15-ADON genotype was predominant in southern Europe, while the 3-ADON genotype was more common in northern Europe. In South America, specifically in subtropical no-till wheat agroecosystems, the 15-ADON chemotype was found to be the most common.

| Region | Predominant Chemotype |

| North America | 15-ADON |

| Southern & Western Europe | 15-ADON |

| Northern Europe | 3-ADON |

| Asia | 3-ADON and NIV |

| South America (subtropical) | 15-ADON |

Factors Influencing Fungal Production in Crops

The production of 15-ADON by Fusarium graminearum in agricultural crops is influenced by a complex interplay of environmental, agricultural, and biological factors.

Environmental Factors:

Temperature and Humidity: These are critical factors for fungal growth and mycotoxin production. The optimal temperature for DON production is around 25°C, but F. graminearum can produce toxins over a wide range of temperatures (15-30°C). High humidity and moisture, particularly during the flowering stage of cereal crops, favor fungal infection and subsequent toxin accumulation.

Atmospheric CO2: Elevated levels of carbon dioxide have been shown to potentially increase fungal biomass and DON contamination in crops like corn.

Agricultural Practices:

Tillage Systems: Conservation tillage practices, such as no-till and reduced-tillage, can leave crop residues on the soil surface. These residues can serve as a habitat for the survival and proliferation of Fusarium species, potentially leading to higher inoculum levels for subsequent crops.

Crop Rotation: The type of crop rotation can influence the prevalence of F. graminearum. For example, in regions where wheat is grown in rotation with maize, F. graminearum is widespread, whereas in areas with wheat-rice rotations, other Fusarium species may be more prevalent.

Host Plant Factors:

Host Susceptibility: The susceptibility of the host plant variety to Fusarium infection plays a significant role in the level of mycotoxin contamination.

Plant Defense Mechanisms: The plant's own defense mechanisms can induce DON biosynthesis in the fungus as a counter-response.

Fungal Factors:

Isolate Aggressiveness: Different isolates of F. graminearum exhibit varying levels of aggressiveness, which can correlate with the amount of mycotoxin they produce.

The composition of the culture medium, including factors like sucrose (B13894) and ammonium (B1175870) tartrate concentrations, can also significantly affect the production of 15-ADON in laboratory settings.

Climatic Factors and Environmental Conditions

The production of this compound by Fusarium species is profoundly influenced by environmental and climatic conditions, with temperature and moisture being the most critical factors driving fungal growth, crop infection, and mycotoxin biosynthesis.

Temperature: The optimal temperature for the growth of F. graminearum generally ranges from 20°C to 32°C, with toxin production favoring temperatures around 25°C to 28°C. However, specific temperature optima can vary between different fungal strains and chemotypes. Research on North American F. graminearum populations has identified the endemic NA1 population as the primary producer of 15-ADON. nih.gov Studies have shown that for this 15-ADON producing strain, cooler growing conditions (20°C day/18°C night) can lead to a higher accumulation of fungal biomass and subsequent toxin contamination in both wheat and corn compared to warmer conditions (25°C day/23°C night). nih.gov

Moisture and Humidity: High moisture levels and relative humidity are paramount for Fusarium spore germination, infection of the host plant, and the development of Fusarium Head Blight (FHB). The period of greatest susceptibility for cereal crops like wheat and barley is during flowering (anthesis). scielo.br Prolonged periods of high relative humidity (≥90%) and rainfall before, during, and after anthesis create an ideal environment for infection and subsequent mycotoxin production. dss.go.th Predictive models for FHB outbreaks often rely on variables such as the duration of rainfall and the number of hours where temperatures are between 15°C and 30°C while relative humidity is high. dss.go.th

Water Activity (aw): Water activity, a measure of available water for microbial growth, is another key determinant. Optimal water activity is necessary for the expression of the TRI gene cluster, which controls the biosynthesis of trichothecenes like 15-ADON. latrobe.edu.au

Atmospheric Conditions: Elevated levels of atmospheric carbon dioxide (CO₂) have been observed to increase the susceptibility of wheat to F. graminearum and significantly enhance the accumulation of deoxynivalenol, the parent compound of 15-ADON. nih.gov

Table 1: Influence of Climatic Factors on 15-ADON Production by F. graminearum (NA1 Strain)

| Climatic Factor | Favorable Condition | Impact on 15-ADON Production | Source |

| Temperature | Cooler conditions (e.g., 20°C/18°C day/night) | Higher fungal biomass and toxin accumulation compared to warmer temperatures. | nih.gov |

| Moisture | High humidity (≥90%) and rainfall, especially around crop flowering (anthesis). | Promotes spore germination, infection, and disease development, leading to increased toxin production. | dss.go.th |

| Atmospheric CO₂ | Elevated concentrations (e.g., 1000 ppm) | Significantly increases mycotoxin accumulation in infected plants. | nih.gov |

Agricultural Practices and Crop Susceptibility

Agronomic strategies and the inherent susceptibility of cultivated crops are major factors in determining the risk of this compound contamination in the field. An integrated approach to disease management is crucial for mitigating mycotoxin levels in harvested grains.

Crop Susceptibility: Small-grain cereals are the primary hosts for 15-ADON producing Fusarium species. The most significantly affected crops include:

Wheat (Triticum aestivum)

Maize (Zea mays)

Barley (Hordeum vulgare)

Oats (Avena sativa)

These crops are particularly vulnerable to Fusarium Head Blight (FHB) or Gibberella Ear Rot (in maize), the diseases that lead to mycotoxin contamination. researchgate.netbasf.ca

Agricultural Practices:

Crop Rotation: Continuous cultivation of susceptible crops like wheat and maize can lead to a buildup of Fusarium inoculum in crop residues left in the field. apsnet.org Implementing crop rotation with non-host plants (e.g., legumes) helps to break the disease cycle by reducing the amount of fungal inoculum in the soil. nih.gov Research has shown that wheat grown after maize had a lower incidence and concentration of trichothecenes, including 15-ADON, compared to wheat grown after rice, highlighting the impact of the preceding crop. nih.govnih.gov The concentration of total trichothecenes is often significantly higher in the succeeding susceptible crop compared to the previous one in a rotation. nih.govnih.gov

Tillage Practices: The management of crop residue is a key factor in controlling FHB. Fusarium species can survive saprophytically on the residue of previous host crops (e.g., maize stalks, wheat stubble). apsnet.org Conservation or no-tillage practices, which leave a significant amount of residue on the soil surface, have been associated with an increased risk of mycotoxin contamination in subsequent crops. apsnet.org Conversely, conventional tillage methods like moldboard plowing that bury the crop residue can significantly reduce the available inoculum, thereby lowering disease pressure and DON content. apsnet.org

Fungicide Application: The application of fungicides, particularly triazoles, is a common strategy to manage FHB and reduce mycotoxin contamination. The timing of application is critical, with the most effective period being around the flowering stage of the cereal crop. apsnet.org Studies have demonstrated that fungicide treatments can significantly reduce the levels of 15-ADON in harvested wheat. nih.gov However, the efficacy can be variable, and in some cases, the application of certain fungicides (especially at sublethal concentrations) has been shown to potentially increase the production of DON by stressing the fungus. dss.go.thtandfonline.com Therefore, fungicide use must be part of an integrated pest management (IPM) strategy. nih.gov

Cultivar Selection: Planting crop varieties with genetic resistance or tolerance to FHB is one of the most effective ways to manage the disease and reduce mycotoxin accumulation.

Table 2: Summary of Agricultural Practices and their Impact on 15-ADON Contamination Risk

| Agricultural Practice | High-Risk Approach | Low-Risk Approach | Mechanism of Action |

| Crop Rotation | Monoculture of susceptible cereals (e.g., continuous wheat or corn-wheat). | Rotation with non-host crops (e.g., soybeans, alfalfa). | Reduces the buildup of Fusarium inoculum in field residue. nih.govnih.govnih.gov |

| Tillage | No-till or minimum tillage in fields with infected residue. | Conventional tillage (e.g., moldboard plowing) to bury residue. | Reduces the primary source of fungal spores for infection. apsnet.org |

| Fungicide Use | No application or poorly timed application. | Timely application of effective fungicides at flowering. | Inhibits fungal growth and disease spread, which can lower toxin levels. nih.gov |

| Cultivar Selection | Planting FHB-susceptible varieties. | Planting genetically resistant or tolerant varieties. | Host resistance limits the extent of fungal colonization and disease development. |

Occurrence and Exposure Assessment of 15 Acetyldeoxynivalenol

Detection and Prevalence in Agricultural Commodities

15-Acetyldeoxynivalenol (15-ADON), a type B trichothecene (B1219388) mycotoxin, is a significant contaminant in a variety of agricultural products, particularly cereal grains. This mycotoxin is produced by several species of Fusarium fungi, most notably Fusarium graminearum and Fusarium culmorum. The presence of 15-ADON in food and feed poses a potential risk to human and animal health.

Scientific studies have consistently documented the presence of 15-ADON in a range of cereal grains globally. The prevalence and concentration of this mycotoxin can vary significantly depending on geographical location, climatic conditions, and agricultural practices.

Wheat: In a study of 579 wheat samples from China, 15-ADON was detected in only 0.52% of samples, with a mean concentration of 0.20 μg/kg and a range from not detected to 24.46 μg/kg. nih.gov This suggests a low incidence in the specific regions and years of the study. Conversely, other studies have reported higher occurrences. For instance, research in Poland on 92 wheat samples found 15-ADON in 18.5% of the samples, with concentrations ranging from 6.0 to 30.6 μg/kg.

Maize: Maize appears to be more frequently contaminated with 15-ADON compared to wheat in certain regions. A comprehensive study in China analyzing 606 maize samples revealed a high incidence of 76.40%, with a mean concentration of 115.06 μg/kg and a maximum level reaching 4811.06 μg/kg. nih.gov

Barley: In Japan, a survey of 34 domestic wheat and barley grain samples found 15-ADON in 4 of the samples. nih.gov Notably, the occurrence of 15-ADON was geographically localized to the northern districts of Japan. nih.gov

Oats: A study on individual oat kernels demonstrated the presence of 15-ADON and its co-occurrence with other mycotoxins. researchgate.net

Rice: Research on freshly harvested rice in China has detected the presence of 15-ADON along with other Fusarium mycotoxins like deoxynivalenol (B1670258) (DON) and 3-acetyldeoxynivalenol (B190510) (3-ADON). researchgate.net One study involving 236 rice samples from Jiangsu province confirmed the presence of 15-ADON. researchgate.net

Table 1: Occurrence of this compound in Various Cereal Grains

| Cereal Grain | Country | Number of Samples | Incidence (%) | Mean Concentration (μg/kg) | Concentration Range (μg/kg) | Reference |

|---|---|---|---|---|---|---|

| Wheat | China | 579 | 0.52 | 0.20 | ND - 24.46 | nih.gov |

| Wheat | Poland | 92 | 18.5 | N/A | 6.0 - 30.6 | |

| Maize | China | 606 | 76.40 | 115.06 | ND - 4811.06 | nih.gov |

| Barley | Japan | 34 | 11.8 | N/A | N/A | nih.gov |

| Rice | China | 236 | Detected | N/A | N/A | researchgate.net |

ND: Not Detected; N/A: Not Available

The contamination of raw cereal grains with 15-ADON can extend to various processed food and feed products. While processing methods such as milling and cooking can affect mycotoxin levels, 15-ADON can still be present in the final products consumed by humans and animals.

Cereal-based Foods: 15-ADON has been detected in a variety of cereal-based food products, including flour, bread, breakfast cereals, and pasta. lktlabs.comacs.org A survey of 200 cereal-based foods in New Zealand detected 15-ADON in one sample. mpi.govt.nz In a Romanian market survey, 15-ADON was found in wheat samples with an incidence of 13.76%. mdpi.com

Animal Feed: The presence of 15-ADON in animal feed is a significant concern for livestock health and productivity. Forage maize, a common component of animal feed, has been shown to be contaminated with 15-ADON. mdpi.com In a study of 120 forage maize samples from Northern Germany, the sum of 3-ADON and 15-ADON was detected in 97% of the samples, with concentrations reaching up to 2237 µg/kg. mdpi.com

In nature, mycotoxins rarely occur in isolation. 15-ADON is frequently found alongside other mycotoxins, particularly those produced by Fusarium species. The co-occurrence of multiple mycotoxins can lead to additive or synergistic toxic effects.

The most common co-occurrence pattern for 15-ADON is with its parent compound, deoxynivalenol (DON), and its isomer, 3-acetyldeoxynivalenol (3-ADON). nih.gov In Chinese maize samples, a large proportion were contaminated with both DON and 15-ADON (64.19%), and a combination of DON, 3-ADON, and 15-ADON was found in 12.21% of the samples. nih.gov

In forage maize, a strong co-occurrence of DON and its modified forms, including the sum of 3-ADON and 15-ADON, was observed. mdpi.com The combination of DON, deoxynivalenol-3-glucoside (DON3G), the sum of 3- and 15-ADON, and zearalenone (B1683625) (ZEN) was present in 93% of all forage maize samples. mdpi.com

A study on individual oat kernels also highlighted the co-occurrence of 15-ADON with DON, DON-3G, and ZEN. researchgate.net

Table 2: Common Co-occurrence of this compound with Other Mycotoxins

| Commodity | Co-occurring Mycotoxins | Incidence of Co-occurrence (%) | Reference |

|---|---|---|---|

| Maize (China) | DON + 15-ADON | 64.19 | nih.gov |

| Maize (China) | DON + 3-ADON + 15-ADON | 12.21 | nih.gov |

| Forage Maize (Germany) | DON + DON3G + (3-ADON + 15-ADON) + ZEN | 93 | mdpi.com |

| Oat Kernels | DON, DON-3G, ZEN | N/A | researchgate.net |

N/A: Not Available

Exposure Levels in Humans and Animals

The assessment of exposure to 15-ADON is crucial for understanding the potential health risks to humans and animals. This is typically done through dietary exposure estimates and biomarker studies.

Dietary exposure to 15-ADON is estimated by combining data on the concentration of the mycotoxin in food with food consumption data. Most exposure assessments consider the combined intake of DON and its acetylated derivatives (3-ADON and 15-ADON), as these acetylated forms are largely deacetylated to DON in the body. nih.gov

A study in Shanghai, China, assessed the dietary exposure to the sum of DON, 3-ADON, and 15-ADON from wheat flour. nih.gov The results indicated that for the majority of the population, the exposure was below the provisional maximum tolerable daily intake (PMTDI) of 1 µg/kg of body weight per day. nih.gov However, for high consumers of wheat flour, particularly those under 15 years old, the exposure could exceed the PMTDI. nih.gov

In Spain, a dietary exposure assessment for DON and its derivatives in cereal-based foods found that while the exposure for the adult population was generally low, the exposure for infants could exceed the more conservative safety thresholds. researchgate.net

Biomarkers of exposure are molecules that can be measured in biological samples (such as urine or blood) and provide an indication of internal exposure to a substance. For 15-ADON, direct measurement in human biological fluids is challenging due to its rapid metabolism.

Upon ingestion, 15-ADON is rapidly and extensively deacetylated to DON. Therefore, the primary biomarkers for assessing exposure to 15-ADON are DON and its metabolites, such as DON-3-glucuronide (DON-3-GlcA) and DON-15-glucuronide (DON-15-GlcA), which are excreted in the urine. nih.gov Urinary DON and its glucuronides are considered reliable biomarkers for the total intake of DON and its acetylated forms. nih.gov

Studies in various populations have used urinary DON levels to estimate dietary exposure. For example, a study on Japanese university students found detectable levels of urinary DON in 90% of the participants, indicating widespread exposure to DON and its precursors from the diet. nih.gov

Factors Affecting Contamination Levels

The concentration of this compound (15-ADON) in agricultural commodities is not static and can be significantly altered by various factors following harvest, including storage, handling, and processing methods. Understanding these factors is critical for managing and mitigating exposure to this mycotoxin.

Post-harvest management and storage conditions play a crucial role in the stability and concentration of 15-ADON in cereal grains. The fate of 15-ADON during storage can vary significantly depending on the commodity (whole grain vs. flour), temperature, humidity, and duration of storage.

Research on the storage of contaminated spring wheat has shown divergent effects on 15-ADON levels depending on whether the commodity is stored as whole grain or as flour. In one study, the concentration of 15-ADON in wheat grain generally decreased over a 180-day storage period. doi.org The retention levels for 15-ADON in wheat grain and flour after this period ranged from 13.6% to 51.5%. doi.org

Conversely, studies on wheat flour have demonstrated a tendency for 15-ADON concentrations to increase during storage. doi.orgresearchgate.net An investigation into spring wheat flour stored at 80% relative humidity found that 15-ADON concentrations significantly increased over 60 days. researchgate.net The levels rose by 63% and 96% compared to initial concentrations, with the specific increase depending on the experimental conditions. researchgate.net Another study observed that after 8 weeks of storage, the concentration of 15-ADON in flour samples was almost twice as high as the initial levels. researchgate.net Specifically, flour stored at 28°C for 8 weeks showed a 96% increase in 15-ADON concentration. researchgate.net This suggests that the milling process and the physical state of the flour may facilitate chemical conversions or interactions that lead to an increase in 15-ADON during storage, a phenomenon not observed in whole grains where the toxin levels tend to decrease. doi.org

Table 1: Effect of Storage Conditions on this compound (15-ADON) Levels in Wheat

| Commodity | Storage Duration | Temperature | Relative Humidity | Observed Effect on 15-ADON | Reference |

| Wheat Grain | 180 days | Room Temp (18-27°C) & 4-6°C | 28-60% | General decrease; average retention of 31.2% | doi.org |

| Wheat Flour | 60 days (8 weeks) | 18°C & 28°C | 80% | Significant increase (63% to 96%) | researchgate.net |

| Wheat Flour | 8 weeks | 28°C | Not Specified | 96% increase | researchgate.net |

Food processing techniques can have a substantial impact on the levels of 15-ADON in finished products. The effects can range from degradation and removal to conversion into other forms, such as its parent compound, Deoxynivalenol (DON).

Other processing technologies have also been evaluated for their efficacy in reducing 15-ADON. Low-temperature plasma treatment, an emerging non-thermal food processing method, has been shown to be effective in degrading mycotoxins. acs.org Research demonstrated that this treatment could degrade 15-ADON by 26.6%. acs.org Thermal processing methods like extrusion cooking are also known to be effective in reducing various mycotoxins, though specific reduction rates for 15-ADON are less documented than for DON. nih.govresearchgate.net The high temperatures (often above 150°C) used in extrusion can lead to the degradation of these heat-stable compounds. researchgate.net

Table 2: Impact of Food Processing on this compound (15-ADON) Levels

| Processing Step | Commodity | Effect on 15-ADON Level | Notes | Reference |

| Fermentation (Bread-making) | Wheat Flour Dough | 28-60% decrease | Converted to Deoxynivalenol (DON) | nih.gov |

| Proofing (Bread-making) | Wheat Flour Dough | Further decrease | Conversion to DON continues | nih.gov |

| Baking (Bread-making) | Wheat Flour Dough | Increase observed | Complex thermal reactions | nih.gov |

| Low-Temperature Plasma | Toxin in Solution | 26.6% degradation | Effective degradation method | acs.org |

Toxicological Mechanisms and Biological Effects of 15 Acetyldeoxynivalenol

Cellular and Molecular Mechanisms of Toxicity

15-Acetyldeoxynivalenol (15-ADON) is a type B trichothecene (B1219388) mycotoxin produced by Fusarium species, commonly found as a contaminant in cereals and grains along with its parent compound, deoxynivalenol (B1670258) (DON). nih.gov Research indicates that 15-ADON exerts significant toxic effects through various cellular and molecular mechanisms, often displaying greater potency than DON itself.

A primary mechanism of toxicity for trichothecenes, including 15-ADON, is the inhibition of eukaryotic protein synthesis. nih.gov These toxins bind to the 60S ribosomal subunit, specifically targeting the peptidyl transferase center, which is crucial for peptide bond formation. This action disrupts the elongation step of translation, leading to a cessation of protein production. nih.govnih.gov The ability of 15-ADON to act as a potent ribotoxin underlies its broad cytotoxic effects, as the disruption of protein synthesis impacts virtually all cellular functions, leading to reduced cell proliferation and viability. nih.govnih.gov

This compound is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govresearchgate.net Studies on human hepatoma (HepG2) cells have shown that exposure to 15-ADON leads to an increase in ROS production. nih.govresearchgate.net This elevation in ROS can damage cellular components, including lipids, proteins, and DNA. researchgate.net

A direct consequence of this oxidative stress is the induction of lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.govresearchgate.net The detection of malondialdehyde (MDA), a marker for lipid peroxidation, confirms this effect in cells exposed to 15-ADON. researchgate.net Research has demonstrated a direct correlation between 15-ADON exposure and increased lipid peroxidation in HepG2 cells. nih.gov This mechanism contributes significantly to the compound's cytotoxicity. researchgate.netnih.gov

Exposure to 15-ADON triggers significant alterations in gene expression. nih.govgenelibs.com DNA microarray analyses have revealed that 15-ADON can induce more substantial and numerous changes in gene expression compared to its parent compound, DON. nih.gov In studies using the human intestinal Caco-2 cell line, 15-ADON exposure led to the upregulation of 3,238 genes, a number significantly higher than the 1,290 genes upregulated by DON under similar conditions. genelibs.com

One of the most notably affected genes is that which codes for Interleukin-8 (IL-8), an inflammatory chemokine. Both DON and 15-ADON were found to cause a more than four-fold upregulation of IL-8 expression, indicating a potent pro-inflammatory response at the genetic level. genelibs.com Furthermore, in yeast cell studies, 15-ADON induced specific gene expression changes, including in genes related to glucose transport, that were distinct from the patterns induced by DON and 3-acetyldeoxynivalenol (B190510) (3-ADON). nih.gov These findings highlight that 15-ADON has unique effects on cellular regulation beyond its general ribotoxic mechanism.

The intestinal epithelium, as the primary barrier against ingested contaminants, is a key target for 15-ADON toxicity. oup.comnih.gov Studies have consistently shown that 15-ADON is more potent than DON and 3-ADON in disrupting intestinal barrier integrity. oup.comoup.com On differentiated intestinal epithelial cells, 15-ADON significantly impairs barrier function, an effect not observed with DON or 3-ADON at similar concentrations. oup.comoup.com

This disruption is linked to the toxin's effect on tight junction proteins, which are essential for maintaining the paracellular seal between adjacent epithelial cells. nih.gov Treatment with 15-ADON has been shown to reduce the expression of key tight junction proteins such as claudins. nih.govoup.com This molecular change compromises the physical barrier, potentially leading to increased permeability and the passage of harmful substances from the intestinal lumen into the bloodstream. mdpi.com The heightened toxicity of 15-ADON on the intestinal barrier has been observed across in vitro, ex vivo, and in vivo models. oup.com

A key signaling mechanism underlying the potent toxicity of 15-ADON is its ability to activate Mitogen-Activated Protein Kinase (MAPK) pathways. oup.comnih.gov The MAPK family, including ERK1/2, p38, and JNK, are crucial signaling cascades that regulate a wide array of cellular processes such as proliferation, differentiation, inflammation, and apoptosis. nih.govmdpi.com

Research has demonstrated that 15-ADON activates ERK1/2, p38, and JNK in intestinal cell lines, intestinal explants, and in the jejunum of animals exposed to the toxin. oup.com This activation occurs at lower doses for 15-ADON compared to DON and 3-ADON, and it directly correlates with the compound's higher toxicity. oup.com The activation of these pathways is believed to mediate the detrimental effects of 15-ADON, including the disruption of tight junction proteins and the impairment of intestinal barrier function. oup.comnih.gov

In Vitro and In Vivo Toxicity Studies

The toxicity of this compound has been evaluated in various experimental models, which consistently demonstrate its potent effects, often exceeding those of its parent compound, DON.

In vitro studies using different cell lines have been crucial in comparing the relative cytotoxicity of 15-ADON to other trichothecenes. These studies highlight the cell-type-specific sensitivity and the generally higher toxicity of 15-ADON.

| Cell Line | Mycotoxin | Endpoint | Finding |

| Pichia pastoris (yeast) | 15-ADON | Growth Inhibition | Significantly more toxic than DON and 3-ADON at equivalent doses. nih.gov |

| Human Intestinal Epithelial Cells (proliferating) | 15-ADON | Cytotoxicity | More toxic than DON, which was more toxic than 3-ADON. oup.com |

| Human Intestinal Epithelial Cells (differentiated) | 15-ADON | Barrier Function | Impaired barrier function, whereas DON and 3-ADON had no significant effect. oup.comoup.com |

| HepG2 (human hepatoma) | 15-ADON | Cytotoxicity, Oxidative Stress | Induced production of reactive oxygen species (ROS) and lipid peroxidation (LPO). nih.gov |

In vivo studies in animal models provide systemic context to the cellular mechanisms, confirming the high acute toxicity of 15-ADON.

An acute toxicity study in B6C3F1 female mice compared the effects of 15-ADON and DON administered via oral and intraperitoneal routes. The results showed that the route of administration significantly influenced the relative toxicity. nih.gov

| Parameter | This compound (15-ADON) | Deoxynivalenol (DON) |

| LD50 (Oral) | 34 mg/kg | 78 mg/kg |

| LD50 (Intraperitoneal) | 113 mg/kg | 49 mg/kg |

| Histopathological Effects | Extensive necrosis of the gastro-intestinal tract, bone marrow, and lymphoid tissues. Focal lesions in the kidney and cardiac tissue. nih.gov | Extensive necrosis of the gastro-intestinal tract, bone marrow, and lymphoid tissues. Focal lesions in the kidney and cardiac tissue. nih.gov |

In a study involving piglets fed contaminated diets, 15-ADON demonstrated greater toxicity to the intestinal structure than DON. Animals consuming a diet co-contaminated with DON and 15-ADON showed a significant decrease in the height of intestinal villi in the jejunum compared to animals fed a diet with DON alone. oup.com This finding aligns with the in vitro data showing potent effects on the intestinal epithelium.

Comparative Toxicity with Deoxynivalenol and 3-Acetyldeoxynivalenol

Research indicates that this compound (15-ADON) generally exhibits a higher degree of toxicity compared to its parent compound, Deoxynivalenol (DON), and its isomer, 3-Acetyldeoxynivalenol (3-ADON). On proliferating intestinal cells, the toxic potency has been ranked in the order of 3-ADON < DON < 15-ADON. nih.gov This heightened toxicity of 15-ADON has been observed in various experimental models, including in vitro, ex vivo, and in vivo studies. nih.gov For instance, 15-ADON was found to be more potent than both DON and 3-ADON in impairing the barrier function of differentiated intestinal cells. nih.gov

Acute toxicity studies in B6C3F1 female mice have provided specific lethal dose (LD50) values that highlight the differences in toxicity based on the route of exposure. Orally, 15-ADON is demonstrably more toxic than DON. nih.gov Conversely, when administered intraperitoneally, DON is more toxic than 15-ADON. nih.gov These findings underscore that the toxic potential of 15-ADON relative to DON is conditional on the route of administration. nih.gov

| Compound | LD50 Value (mg/kg) | Route of Administration |

|---|---|---|

| This compound (15-ADON) | 34 | Oral |

| Deoxynivalenol (DON) | 78 | Oral |

| This compound (15-ADON) | 113 | Intraperitoneal |

| Deoxynivalenol (DON) | 49 | Intraperitoneal |

Effects on Gastrointestinal Tract Integrity

The gastrointestinal tract is a primary target for 15-ADON. Studies have demonstrated that 15-ADON can cause significant damage to the intestinal epithelium. nih.gov It has been shown to induce more severe histological lesions in the intestine compared to DON and 3-ADON. nih.gov

Functionally, 15-ADON has a pronounced effect on the intestinal barrier. In studies using the human intestinal Caco-2 cell line, 15-ADON showed the highest permeability across the cell monolayer and induced the most significant decrease in transepithelial electrical resistance (TEER), a key indicator of barrier integrity. nih.govnih.gov This suggests that 15-ADON severely affects the paracellular barrier function, which regulates the passage of substances between cells. nih.gov Acute exposure to 15-ADON can lead to extensive necrosis of the gastrointestinal tract. nih.gov

Immunomodulatory Effects

This compound possesses immunomodulatory properties, particularly in the context of the intestinal immune response. Research has shown that 15-ADON is a more potent inducer of the pro-inflammatory chemokine Interleukin-8 (IL-8) in human intestinal cells than both DON and 3-ADON. nih.gov The ability to stimulate IL-8 production follows the order of 3-ADON < DON < 15-ADON. nih.gov The upregulation of cytokines and chemokines at low to moderate concentrations is a characteristic immunomodulatory effect of trichothecenes. mdpi.com These mycotoxins can target various immune cells, including monocytes, macrophages, and lymphocytes, as well as non-immune cells like epithelial cells, to provoke an inflammatory response. mdpi.com Acute doses of 15-ADON have been associated with necrosis of lymphoid tissues. nih.gov

Neurological Effects (e.g., Brain Bioamine Neurotransmitter Levels)

While direct research on the neurological effects of 15-ADON is limited, studies on its parent compound, DON, provide significant insights. DON is known to cross the blood-brain barrier and affect the central nervous system. nih.govnih.gov Chronic low-dose exposure to DON has been shown to disturb the levels of catecholamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the hypothalamus and cortex of various animal species. nih.govnih.gov

Alterations in brain bioamine turnover, especially within the serotoninergic system, have been proposed as a mechanism for the anorectic and emetic effects of DON. nih.gov For instance, feed containing DON and its acetylated derivatives has been shown to modify brain bioamine content in pigs, leading to an increased concentration of serotonin in the cortex and a decrease in hypothalamic norepinephrine and pons dopamine concentrations. nih.gov Given that 15-ADON is a derivative of DON, it is plausible that it may exert similar effects on brain neurotransmitter levels, although further specific research is required to confirm this.

Reproductive and Developmental Toxicology

There is a significant lack of specific research data concerning the reproductive and developmental toxicology of this compound. General principles of developmental and reproductive toxicology testing involve assessing the effects of a substance on the reproductive capabilities of adults and the development of the offspring, from conception through to the next generation. birthdefectsresearch.org These studies aim to identify any adverse outcomes, including death, structural abnormalities, and alterations in growth or function. birthdefectsresearch.org While it is known that trichothecenes can cause multiorgan effects which may include decreased reproductive capacity, specific teratogenic or embryotoxic effects of 15-ADON have not been well-documented in the available scientific literature. nih.gov Therefore, a definitive statement on the specific reproductive and developmental toxicity of 15-ADON cannot be made at this time.

Differential Toxicological Responses

Species-Specific Sensitivity and Route of Administration

The toxicological response to 15-ADON is not uniform and can vary significantly depending on the animal species and the route of administration. As previously noted in mice, the relative acute toxicity of 15-ADON and DON is inverted when comparing oral and intraperitoneal exposure. nih.gov Orally, 15-ADON is more than twice as toxic as DON, while intraperitoneally, DON is more than twice as toxic as 15-ADON. nih.gov

Species-specific differences in sensitivity are also evident in the emetic responses to 15-ADON and related trichothecenes. In a mink emesis model, the effective oral dose to cause vomiting in 50% of animals (ED50) for 15-ADON was 40 µg/kg body weight, which was comparable to that of DON (30 µg/kg). nih.gov However, in the house musk shrew, the oral ED50 for emesis was reported as 8.85 mg/kg for 15-ADON, which was significantly higher than that for DON (3.85 mg/kg) and 3-ADON (0.87 mg/kg). researchgate.net These differing results highlight the importance of considering species-specific metabolic and physiological differences when evaluating the toxic potential of 15-ADON.

| Species | Compound | Oral ED50 |

|---|---|---|

| Mink | This compound (15-ADON) | 40 µg/kg nih.gov |

| Mink | Deoxynivalenol (DON) | 30 µg/kg nih.gov |

| Mink | 3-Acetyldeoxynivalenol (3-ADON) | 290 µg/kg nih.gov |

| House Musk Shrew | This compound (15-ADON) | 8.85 mg/kg researchgate.net |

| House Musk Shrew | Deoxynivalenol (DON) | 3.85 mg/kg researchgate.net |

| House Musk Shrew | 3-Acetyldeoxynivalenol (3-ADON) | 0.87 mg/kg researchgate.net |

Influence of Co-occurring Mycotoxins and Synergistic/Additive Effects

The natural contamination of food and feed with mycotoxins rarely involves a single compound. More often, multiple mycotoxins produced by one or more fungal species co-exist in the same commodity. researchgate.netnih.gov This co-occurrence is a significant concern as the combined toxicological effects can differ from those of the individual toxins, leading to additive, synergistic, or antagonistic interactions. researchgate.netbionte.com For this compound (15-ADON), a derivative of deoxynivalenol (DON), its interaction with other co-occurring mycotoxins, particularly other type B trichothecenes, has been the subject of toxicological research.

Research using in vitro models, such as intestinal epithelial cells, which represent the primary barrier against food contaminants, has been crucial in elucidating these interactive effects. researchgate.netnih.gov The isobologram-Combination Index method is a common approach to quantitatively assess whether the effect of a mycotoxin mixture is synergistic (greater than the sum of individual effects), additive (equal to the sum of individual effects), or antagonistic (less than the sum of individual effects). researchgate.netnih.gov

Synergistic and Additive Effects with Other Trichothecenes

Investigations into the combined cytotoxicity of type B trichothecenes have revealed significant synergistic interactions involving 15-ADON.

A key study on proliferating, non-transformed porcine intestinal epithelial cells (IPEC-1) demonstrated that binary combinations of 15-ADON with DON and 3-ADON resulted in synergistic effects. researchgate.netnih.gov The combination of DON and 15-ADON was found to be synergistic, with the magnitude of this synergy for 10% cytotoxicity ranging from 2 to 7. researchgate.netnih.govscispace.com A similar synergistic relationship was observed for the combination of 15-ADON and 3-ADON. researchgate.netnih.govscispace.com These findings indicate that the simultaneous presence of these mycotoxins could be significantly more toxic to intestinal cells than what would be predicted from their individual toxicities. researchgate.netnih.gov

In contrast, some combinations exhibit additivity. For instance, the combination of nivalenol (B191977) (NIV) and fusarenon-X (FX) was observed to have an additive effect on IPEC-1 cells. researchgate.netnih.gov The type of interaction can also be dose-dependent; for example, the association between DON and 3-ADON showed synergy at high doses but antagonism at lower doses. researchgate.netnih.govscispace.com

The table below summarizes the observed toxicological interactions between 15-ADON and other co-occurring type B trichothecenes based on in vitro cytotoxicity assays.

| Mycotoxin Combination | Cell Line | Observed Effect | Magnitude of Synergy (at 10% cytotoxicity) | Reference |

| 15-ADON + Deoxynivalenol (DON) | IPEC-1 | Synergistic | 2 to 7 | researchgate.netnih.govscispace.com |

| 15-ADON + 3-Acetyldeoxynivalenol (3-ADON) | IPEC-1 | Synergistic | 2 to 7 | researchgate.netnih.govscispace.com |

| Deoxynivalenol (DON) + Nivalenol (NIV) | IPEC-1 | Synergistic | 2 to 7 | researchgate.netnih.gov |

This table presents data from in vitro studies on porcine intestinal epithelial cells (IPEC-1) assessing cytotoxicity.

Interactions with Other Fusarium Mycotoxins

Beyond other trichothecenes, 15-ADON can co-occur with a broader range of mycotoxins, such as zearalenone (B1683625) (ZEN) and fumonisins, which are also produced by Fusarium species. semanticscholar.orgnih.gov While direct studies on the synergistic or additive effects of 15-ADON with zearalenone or fumonisins are less common, the frequent co-occurrence underscores the potential for complex interactions. mdpi.comsemanticscholar.orgunav.edu

Studies on the combined effects of the parent compound, DON, with other mycotoxins provide some insight. For example, the interaction between DON and ZEN has been shown to vary depending on the cell type, concentrations, and exposure time, with effects ranging from synergistic to additive and even antagonistic. nih.govmdpi.comnih.gov Similarly, combined exposure to DON and fumonisins has been noted to have additive, antagonistic, or synergistic effects in livestock. nih.gov

The following table details the co-occurrence of 15-ADON with other major Fusarium mycotoxins in various cereal commodities.

| Commodity | Co-occurring Mycotoxins with 15-ADON | Geographic Region/Study Focus | Reference |

| Maize (Corn) | Deoxynivalenol (DON), 3-Acetyldeoxynivalenol (3-ADON), Zearalenone (ZEN), Fumonisins (FB1, FB2, FB3) | Michigan, USA | mdpi.comsemanticscholar.org |

| Wheat | Deoxynivalenol (DON), 3-Acetyldeoxynivalenol (3-ADON) | Lithuania | researchgate.net |

| Barley | Deoxynivalenol (DON), 3-Acetyldeoxynivalenol (3-ADON), Zearalenone (ZEN), Nivalenol (NIV) | Spain | unav.edu |

| Oats | Deoxynivalenol (DON), 3-Acetyldeoxynivalenol (3-ADON), Zearalenone (ZEN) | General | researchgate.net |

This table illustrates the common co-contamination of agricultural commodities with 15-ADON and other mycotoxins.

Metabolic Fate and Biotransformation of 15 Acetyldeoxynivalenol

Absorption, Distribution, and Excretion Kinetics

The toxicokinetics of 15-ADON are characterized by its absorption from the gastrointestinal tract, distribution throughout the body, and eventual excretion. These processes are intrinsically linked to its metabolism, particularly its conversion to deoxynivalenol (B1670258) (DON).

Upon ingestion, 15-ADON is subject to rapid deacetylation, converting it into its parent compound, deoxynivalenol (DON). nih.gov This hydrolysis of the acetyl moiety is a critical first step in its metabolism. In vitro and ex vivo studies have demonstrated that the primary sites for this deacetylation in humans are the small intestine and the liver. nih.govresearchgate.net While digestive enzymes and gut bacteria play a limited role, tissues and S9 fractions from the small intestine and liver show significant deacetylation capacity. nih.gov This conversion is an important consideration, as the resulting DON is also a potent mycotoxin. semanticscholar.org It has been suggested that epithelial carboxylesterases in monogastric species could be responsible for this biotransformation. mdpi.com

Deacetylation Efficiency of 15-ADON in Human Tissues

| Tissue/Cell Type | Deacetylation Capacity | Reference |

|---|---|---|

| Small Intestine | Strong | nih.gov |

| Liver | Strong | nih.gov |

| Colon | Limited | nih.gov |

Following absorption and partial deacetylation in the intestine, 15-ADON and its primary metabolite, DON, enter the systemic circulation. nih.gov From the bloodstream, these compounds are distributed to various tissues. The liver, being a central organ for detoxification, is a key site of accumulation and further metabolism. nih.govnih.gov Other tissues such as the kidneys and spleen also exhibit some metabolic activity towards trichothecenes. nih.gov The distribution to different organs is a critical factor in understanding the systemic effects of these mycotoxins.

The elimination of 15-ADON from the body occurs primarily through the excretion of its metabolites in urine and feces. rivm.nl After being converted to DON, it undergoes further biotransformation, mainly through glucuronidation, before being excreted. mdpi.comresearchgate.net A major metabolite found in urine is deoxynivalenol-15-glucuronide (DON15GlcA). mdpi.com Studies in humans have shown that a significant percentage of ingested DON is excreted via urine as metabolites within 24 hours. mdpi.com The rapid excretion of these metabolites is a key feature of the detoxification process.

Biotransformation Pathways and Metabolites

Beyond deacetylation, 15-ADON can undergo other biotransformation reactions, primarily Phase II conjugation reactions, which facilitate its detoxification and excretion.

In addition to being deacetylated to DON, 15-ADON can be directly conjugated. In wheat suspension cultures, 15-ADON is converted into 15-acetyl-DON-3-O-β-D-glucoside (15-ADON3G) and to a lesser extent, 15-acetyl-DON-3-sulfate (15-ADON3S). mdpi.comnih.gov The formation of 15-ADON3G appears to be a major detoxification pathway in these systems. mdpi.comnih.gov These conjugation reactions add a polar group to the molecule, increasing its water solubility and facilitating its removal from the body. The synthesis of various DON-based sulfates, including those derived from 15-ADON, has been performed to serve as reference materials for toxicological studies. nih.govresearchgate.net

Major Biotransformation Products of 15-ADON

| Pathway | Metabolite | Organism/System | Reference |

|---|---|---|---|

| Deacetylation | Deoxynivalenol (DON) | Humans, Pigs | nih.govmdpi.com |

| Glucosylation | 15-ADON-3-O-Glucoside | Wheat | mdpi.comnih.gov |

A key structural feature for the toxicity of trichothecenes, including 15-ADON, is the 12,13-epoxy group. semanticscholar.orgnih.gov De-epoxidation, the removal of this epoxide group, is a significant detoxification pathway. This reaction results in the formation of de-epoxy metabolites, which are considerably less toxic. nih.gov For instance, the de-epoxidation of DON leads to the formation of de-epoxy-deoxynivalenol (DOM-1). nih.govnih.gov This transformation can be carried out by anaerobic bacteria found in the intestines of some animals. nih.gov

Role of Microbiota and Host Enzymes in Metabolism

Intestinal Microbiota Deacetylation

The microbial communities residing in the gastrointestinal tract play a role in the metabolism of 15-ADON. In vitro studies using human fecal samples have demonstrated that intestinal microbiota can convert 15-ADON to DON. However, the efficiency of this deacetylation process exhibits substantial variation among individuals nih.gov.

Research highlights a significant difference in the microbial hydrolysis rates between 15-ADON and its isomer, 3-acetyldeoxynivalenol (B190510) (3-ADON). The deacetylation of 15-ADON by human fecal microbiota is notably slower and less complete compared to that of 3-ADON nih.gov. For some individuals, this slow conversion rate may result in incomplete hydrolysis of 15-ADON to DON during its transit through the intestine nih.gov. In one study, after a 4-hour incubation with human fecal samples from 25 different individuals, the microbial conversion of 15-ADON to DON ranged from undetectable to nearly 100%, underscoring the high interindividual variability nih.gov.

| Incubation Time | Substrate | Conversion Range to DON (%) (across 25 individuals) | Key Observation |

|---|---|---|---|

| 4 hours | 15-Ac-DON | 0 - 100% | High interindividual differences in conversion efficiency. |

| 24 hours | 3-Ac-DON | 4.5 - 54.0% | Hydrolysis of 15-Ac-DON is slower than 3-Ac-DON. |

Enzymatic Activity in Liver and Small Intestine

Host enzymes, particularly within the small intestine and the liver, are the principal agents of 15-ADON deacetylation in humans. nih.govresearchgate.net. In vitro and ex vivo studies using human cells, tissue explants, and S9 fractions have demonstrated that the small intestine and liver possess a strong capacity to hydrolyze 15-ADON into DON nih.govresearchgate.net. This enzymatic activity is significantly higher in these tissues compared to the colon and kidneys nih.gov.

It was initially hypothesized that carboxylesterases (CES), a family of enzymes responsible for hydrolyzing ester-containing compounds, were responsible for this metabolic conversion nih.gov. However, subsequent research using pure human carboxylesterases (CES1 and CES2) and specific inhibitors has shown that these enzymes are not involved in the deacetylation of 15-ADON in humans nih.gov. The specific host enzymes responsible for this critical biotransformation have yet to be fully characterized.

Once 15-ADON is deacetylated to DON, the resulting DON is further metabolized, primarily in the liver. The main metabolic pathway for DON in pigs, for example, is conjugation with glucuronic acid, forming DON-3-glucuronide and DON-15-glucuronide, which are then excreted in the urine. nih.gov. This phase II metabolism is a common detoxification pathway for xenobiotics.

| Tissue | Deacetylation Capacity | Involvement of Carboxylesterases (CES) |

|---|---|---|

| Small Intestine | Strong | Not Involved |

| Liver | Strong | Not Involved |

| Colon | Limited | Not Involved |

| Kidneys | Limited | Not Involved |

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation, identification, and quantification of mycotoxins, including this compound. These methods are prized for their precision and sensitivity, allowing for the detection of contaminants at very low concentrations. The coupling of chromatographic separation with mass spectrometry detection provides a high degree of specificity and accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of this compound. trilogylab.commdpi.com This methodology offers high sensitivity and selectivity, making it suitable for complex matrices such as cereal grains. nih.govmdpi.com Researchers have developed and validated LC-MS/MS methods capable of chromatographically separating 15-ADON from its isomer, 3-Acetyldeoxynivalenol (3-ADON), which can be challenging. nih.govmdpi.com

Validation studies demonstrate the robustness and reliability of LC-MS/MS for 15-ADON quantification. For instance, a method developed for wheat matrices showed low limits of detection (LOD) and quantification (LOQ), good stability, and high recovery rates. nih.govmdpi.com The use of stable isotope-labeled internal standards is a common strategy to effectively compensate for matrix effects and improve accuracy. mdpi.com

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for 15-ADON in Wheat

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 4 µg/kg | nih.govmdpi.com |

| Limit of Quantification (LOQ) | 8 µg/kg | nih.govmdpi.com |

| Recovery Rate | 80-120% | nih.govmdpi.com |

| Intraday Reproducibility (%RSDr) | <20% | nih.govmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of trichothecene (B1219388) mycotoxins. kvasnyprumysl.cz For the analysis of 15-ADON and related compounds, a derivatization step is typically required to increase their volatility and thermal stability. nih.gov For example, mycotoxins can be derivatized with heptafluorobutyric anhydride before analysis by GC with an electron capture detector (GC-ECD), a highly sensitive detector for electrophilic compounds. nih.gov

This approach has been successfully applied to the simultaneous detection of nivalenol (B191977) (NIV), deoxynivalenol (DON), 3-ADON, and 15-ADON in whole wheat flour. nih.gov The method demonstrates good recovery rates and low detection limits. nih.gov

Table 2: Average Recoveries using GC-ECD for 15-ADON in Spiked Whole Wheat Flour

| Spiking Level | Average Recovery | Reference |

|---|---|---|

| Level 1 | 84% | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), often paired with ultraviolet (UV) or diode array detection (DAD), serves as a valuable tool for screening and quantifying this compound. kvasnyprumysl.cznih.gov Reversed-phase HPLC is commonly used for the separation of these moderately polar mycotoxins. nih.gov While generally less sensitive and specific than MS detection, HPLC-DAD can be effective for analyzing samples with higher contamination levels.

A method developed for whole wheat flour utilized HPLC-DAD for screening analysis after a simple extraction and cleanup procedure. nih.gov The recovery of 15-ADON in this method was found to be excellent, demonstrating the viability of HPLC for routine monitoring. nih.gov

Table 3: Recovery Rates using HPLC-DAD for 15-ADON in Spiked Whole Wheat Flour

| Spiking Level | Recovery | Reference |

|---|---|---|

| Level 1 | 100% | nih.gov |

Immunochemical Methods

Immunochemical methods are based on the specific binding between an antibody and an antigen (in this case, the mycotoxin). These techniques are known for being rapid, cost-effective, and suitable for high-throughput screening of a large number of samples, making them ideal for on-site testing. kvasnyprumysl.cz

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are the most common immunochemical format used for mycotoxin analysis. kvasnyprumysl.czszu.cz These assays are efficient tools for the rapid screening of samples, often requiring minimal sample purification. kvasnyprumysl.cz Competitive ELISA formats are typically used, where the 15-ADON in the sample competes with a labeled mycotoxin for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the mycotoxin in the sample.

The specificity of the antibodies used is a critical factor. Monoclonal antibodies have been generated that exhibit cross-reactivity with deoxynivalenol, 3-acetyldeoxynivalenol, and this compound. researchgate.net An indirect competitive ELISA based on one such monoclonal antibody showed 50% inhibition values of 0.2 μg/ml for this compound. researchgate.net

Sample Preparation and Matrix Effects

Effective sample preparation is a critical prerequisite for accurate and reliable mycotoxin analysis, regardless of the analytical technique employed. The goal is to extract the target analyte from the sample matrix and remove interfering components that could compromise the results.

Commonly, samples are first extracted using a solvent mixture, such as acetonitrile (B52724) and water. nih.govfamic.go.jp The resulting raw extract then undergoes a "cleanup" step to remove co-extracted matrix components like fats, pigments, and proteins. This can be achieved using various techniques, including solid-phase extraction (SPE) cartridges or multifunctional cleanup columns containing adsorbents like charcoal and celite. nih.govfamic.go.jp

Matrix effects, which are the alteration of analytical signal due to co-eluting matrix components, pose a significant challenge, particularly in sensitive methods like LC-MS/MS. mdpi.com These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. mdpi.com To mitigate this, matrix-matched calibration standards or, more effectively, the use of stable isotope-labeled internal standards (e.g., ¹³C-labeled 15-ADON) are employed. mdpi.com Studies have shown that internal standards can efficiently correct for matrix effects, with one study reporting correction from 68% to 100% for 15-ADON in maize. mdpi.com

Mitigation and Control Strategies for 15 Acetyldeoxynivalenol Contamination

Pre-harvest and Agricultural Interventions

Pre-harvest strategies are the first line of defense against 15-ADON contamination and focus on preventing the growth of toxigenic fungi and the subsequent production of mycotoxins in the field. who.int These interventions include the use of resistant crop varieties, implementation of specific agronomic practices, and the application of biological control agents.

Resistant Crop Varieties

The development and cultivation of crop varieties with genetic resistance to Fusarium infection, particularly Fusarium graminearum, is a primary strategy for controlling Fusarium Head Blight (FHB) and reducing mycotoxin accumulation. bohrium.comresearchgate.net While complete resistance is not yet available, many wheat and maize cultivars exhibit partial resistance, which can significantly lower the levels of deoxynivalenol (B1670258) (DON) and its acetylated derivatives, including 15-ADON. researchgate.netsigmaaldrich.com For instance, moderately resistant Canadian spring wheat cultivars like '5602 HR' have been studied to assess their impact on mycotoxin accumulation. researchgate.net Research has shown that more resistant wheat varieties are associated with higher ratios of deoxynivalenol-3-glucoside (DON-3G) to DON, suggesting a plant defense mechanism that converts the toxin into a less harmful form. tandfonline.com The selection of host plant traits based on genetic information holds significant potential for mitigating mycotoxin contamination at the crop production stage. researchgate.net

Agronomic Practices (e.g., Crop Rotation, Tillage)

Agronomic practices play a crucial role in managing the inoculum levels of Fusarium pathogens in the field. sigmaaldrich.com Since F. graminearum can survive on crop residues, practices that reduce the amount of residue from previous susceptible crops, such as maize or wheat, can decrease the risk of infection in the subsequent crop.

Crop Rotation: Rotating susceptible crops like wheat and maize with non-host crops such as soybeans or alfalfa can help break the disease cycle by reducing the pathogen population in the soil and crop debris.

Tillage: Tillage practices, such as ploughing, can bury infected crop residues, which helps to reduce the primary inoculum source for FHB. However, the effect of tillage can be complex and may interact with other factors like weather conditions.

Studies have shown that the crop planted one year prior to wheat is a significant factor influencing DON levels, accounting for 14–28% of the variation depending on the year. researchgate.net Avoiding late sowing and harvest dates has also been proposed as a measure to limit contamination. researchgate.net

Biocontrol Agents and Mycoparasites

Biological control offers an environmentally friendly approach to manage FHB and reduce 15-ADON contamination. bohrium.comnih.gov This strategy involves the use of antagonistic microorganisms, such as bacteria, yeasts, and non-toxigenic fungi, to inhibit the growth of pathogenic Fusarium species or their mycotoxin production. who.intbohrium.comgavinpublishers.com

Several microorganisms have been identified as effective biocontrol agents (BCAs). nih.gov Bacteria from the genera Bacillus, Pseudomonas, and Streptomyces have demonstrated the ability to reduce F. graminearum growth and FHB. gavinpublishers.com For example, Bacillus velezensis RC 218 has been shown to significantly reduce FHB incidence and severity, as well as DON accumulation. nih.govgavinpublishers.com Similarly, fungi like Clonostachys rosea and various Trichoderma species can act as mycoparasites or compete with Fusarium, thereby reducing its survival and mycotoxin production. mdpi.comnih.gov These BCAs may employ several mechanisms, including the production of antifungal metabolites, competition for nutrients, and induction of plant defense responses. gavinpublishers.comresearchgate.net

Table 1: Examples of Biocontrol Agents and Their Efficacy

| Biocontrol Agent | Target Pathogen | Efficacy in Reducing FHB and/or DON | Reference |

| Bacillus velezensis RC 218 | Fusarium graminearum | Reduced FHB severity by 39–76% and DON accumulation by 69–100% in bread wheat. | gavinpublishers.com |

| Streptomyces albidoflavus RC 87B | Fusarium graminearum | Effectively reduced FHB severity and DON accumulation on bread wheat. | nih.gov |

| Clonostachys rosea | Fusarium graminearum | Reduced DON accumulation up to 33% in infected grains. | mdpi.com |

| Trichoderma species | Fusarium graminearum | Showed prominent inhibitory effects on mycelial growth and mycotoxin production. | nih.gov |

Post-harvest Management and Processing Technologies

Once a crop is harvested, post-harvest strategies are critical to prevent further fungal growth and to reduce the concentration of 15-ADON in contaminated grains. These methods include physical and chemical treatments, as well as innovative biotechnological approaches for detoxification.

Physical and Chemical Treatments

Various physical and chemical methods have been investigated for their potential to decontaminate grains containing DON and its derivatives. acs.org

Physical Methods: These include techniques such as sorting, thermal treatment, and irradiation. acs.orgnih.gov Sorting can remove visibly damaged and infected kernels, which often have the highest mycotoxin concentrations. who.int Low-temperature plasma treatment has also emerged as a rapid and environment-friendly method, demonstrating the ability to degrade 15-ADON by 26.6% after a 10-minute treatment. acs.org

Chemical Methods: Chemical treatments involve the use of agents like ozone, acids, or alkalis to degrade the mycotoxin. acs.orgnih.gov For instance, reactive chemical species generated by plasma, such as singlet oxygen, NO₂, NO₃⁻, and H₂O₂, contribute to the chemical breakdown of 15-ADON. acs.org

However, these methods can have drawbacks, including potential reduction in food quality, the possibility of recontamination, and challenges in large-scale application. acs.org

Biotechnological Approaches for Detoxification (e.g., Microbial Biotransformation)

Biotechnological detoxification is a promising strategy that utilizes microorganisms or their enzymes to convert mycotoxins into less toxic or non-toxic compounds. nih.gov This approach is often more specific and can be conducted under mild conditions, preserving the nutritional quality of the food or feed. nih.gov

Microbial biotransformation involves screening for and isolating microbes that can effectively degrade mycotoxins. A bacterial consortium designated C20, for example, demonstrated the ability to degrade 58% of 15-ADON within 72 hours. nih.govfao.org This indicates that microbial consortia can possess the capability to break down acetylated derivatives of DON. nih.gov

Enzymatic detoxification is another key biotechnological approach. This can involve de-epoxidation, which targets the toxic epoxide group of the trichothecene (B1219388) structure, or modifications at other positions, such as the hydroxyl group at C3. researchgate.net For example, the bacterium Devosia mutans 17-2-E-8 can transform DON into its non-toxic stereoisomer, 3-epi-DON. researchgate.net Plants themselves possess detoxification mechanisms, such as glycosylation, where a sugar molecule is attached to the mycotoxin, a process that has also been observed in some Trichoderma species when confronted with F. graminearum. nih.gov Research is ongoing to identify and characterize novel enzymes, such as glycosyltransferases from Bacillus subtilis, that can biotransform DON into new, less toxic metabolites. acs.org

Enzymatic Degradation and Inactivation

Enzymatic degradation represents a promising and highly specific strategy for the mitigation of 15-Acetyldeoxynivalenol (15-ADON) contamination in food and feed. This approach utilizes enzymes that can modify the structure of the mycotoxin, leading to its detoxification. Research has identified several enzymes with the capability to degrade or inactivate 15-ADON.

One of the notable enzymes in this regard is Fhb7, a glutathione (B108866) S-transferase (GST). Engineered variants of this enzyme, specifically V29P and M10, have demonstrated enhanced activity against a range of trichothecenes, including 15-ADON. nih.govacs.org These variants have been shown to have a broad substrate scope, effectively degrading type A and B trichothecenes. nih.gov Studies have indicated that the conversion rates of the V29P and M10 variants toward 15-ADON are over 83%. nih.gov This high conversion rate highlights the potential of these engineered enzymes for practical applications in detoxification.

The mechanism of action for Fhb7 and its variants involves opening the C12/C13 epoxide ring, which is a critical toxic functional group in trichothecenes like 15-ADON. nih.gov By disrupting this epoxide, the toxicity of the molecule is significantly reduced. The enhanced stability and high activity of the V29P and M10 variants make them particularly suitable for use in bioremediation processes. nih.gov

Beyond epoxide ring opening, other enzymatic activities can also contribute to the inactivation of 15-ADON. Deacetylation, the removal of the acetyl group at the C-15 position, is another important detoxification pathway. This process converts 15-ADON into its parent compound, deoxynivalenol (DON), which can then be a substrate for further degradation. Additionally, glucosylation, the attachment of a glucose molecule, can also modify the structure of 15-ADON. A UDP-glucosyltransferase from Oryza sativa has been shown to convert 15-ADON into 15-acetyl-DON-3-O-d-glucoside (15-ADON3G). nih.gov While this creates a "masked" mycotoxin, it alters the biological properties of the parent compound.

Table 1: Efficacy of Engineered Fhb7 Enzyme Variants on this compound Degradation

| Enzyme Variant | Substrate | Conversion Rate (%) | Reference |

|---|---|---|---|

| V29P | This compound | >83% | nih.gov |

| M10 | This compound | >83% | nih.gov |

Integrated Mycotoxin Management Systems

An integrated mycotoxin management (IMM) system is a comprehensive approach to control mycotoxin contamination, including 15-ADON, throughout the food and feed supply chain. This approach acknowledges that mycotoxin control cannot be achieved through a single intervention but requires a multi-faceted strategy from farm to fork.

Multi-component Strategies for Holistic Control

Holistic control of 15-ADON contamination necessitates the implementation of multi-component strategies that address various stages of production and processing. nih.gov The co-occurrence of 15-ADON with other mycotoxins, such as deoxynivalenol (DON) and zearalenone (B1683625), in feed and food products underscores the need for a broad-spectrum management approach. nih.govnih.gov

A key component of holistic control is the application of Good Agricultural Practices (GAPs) at the pre-harvest stage. These practices aim to minimize fungal infection and subsequent mycotoxin production in the field. Key GAPs include crop rotation with non-host crops, selection of resistant crop varieties, and appropriate fungicide application. mdpi.commdpi.com Tillage practices that bury infected crop residues can also reduce the fungal inoculum in the field.

Post-harvest strategies are equally crucial in preventing further contamination and the proliferation of mycotoxigenic fungi. These include proper drying of grains to safe moisture levels, adequate storage conditions with controlled temperature and humidity, and cleaning methods to remove contaminated kernels. mdpi.comresearchgate.net

Biological control methods, which involve the use of beneficial microorganisms to inhibit the growth of mycotoxin-producing fungi, are another important facet of an integrated strategy. nih.gov Furthermore, physical and chemical decontamination methods can be applied to reduce mycotoxin levels in contaminated commodities. researchgate.net The integration of these various strategies into a comprehensive Hazard Analysis and Critical Control Points (HACCP) framework provides a systematic approach to identifying and controlling potential hazards, including 15-ADON contamination. nih.govnih.gov

Risk Communication and Regulatory Frameworks

Effective risk communication and robust regulatory frameworks are essential pillars of an integrated management system for 15-ADON. Risk communication involves the transparent and interactive exchange of information and opinions concerning the risks associated with mycotoxins among all stakeholders, including risk assessors, risk managers, industry, and consumers. rti.org The goal is to provide stakeholders with the necessary information to make informed decisions to mitigate risks. rti.org